Cas no 2228767-27-7 (1-phenylcyclopentane-1-sulfonyl chloride)

1-phenylcyclopentane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-phenylcyclopentane-1-sulfonyl chloride
- EN300-1864233
- 2228767-27-7
-
- Inchi: 1S/C11H13ClO2S/c12-15(13,14)11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- InChI Key: PZPFHVUPQNWBHF-UHFFFAOYSA-N
- SMILES: ClS(C1(C2C=CC=CC=2)CCCC1)(=O)=O
Computed Properties
- Exact Mass: 244.0324785g/mol
- Monoisotopic Mass: 244.0324785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 2.9
1-phenylcyclopentane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864233-1.0g |
1-phenylcyclopentane-1-sulfonyl chloride |
2228767-27-7 | 1g |
$0.0 | 2023-06-01 | ||
Enamine | EN300-1864233-1g |
1-phenylcyclopentane-1-sulfonyl chloride |
2228767-27-7 | 1g |
$0.0 | 2023-09-18 |
1-phenylcyclopentane-1-sulfonyl chloride Related Literature
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
Additional information on 1-phenylcyclopentane-1-sulfonyl chloride
Introduction to 1-phenylcyclopentane-1-sulfonyl chloride (CAS No: 2228767-27-7)
1-phenylcyclopentane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 2228767-27-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The structural motif of 1-phenylcyclopentane-1-sulfonyl chloride incorporates a phenyl group attached to a cyclopentane ring, which is further functionalized with a sulfonyl chloride moiety at the terminal position. This unique configuration imparts distinct chemical properties that make it a valuable tool in synthetic chemistry and drug development.
The sulfonyl chloride functional group is particularly noteworthy due to its reactivity in nucleophilic substitution reactions. It serves as a versatile synthetic intermediate, enabling the introduction of sulfonamide derivatives, which are prevalent in many therapeutic agents. The presence of the phenylcyclopentane backbone suggests potential applications in designing molecules with enhanced lipophilicity and metabolic stability, attributes that are often sought after in drug candidates. This compound’s structural features align well with current trends in medicinal chemistry, where modifications of aromatic and cycloalkyl systems are frequently explored to optimize pharmacokinetic profiles.
Recent advancements in the field of medicinal chemistry have highlighted the importance of sulfonyl derivatives in addressing various therapeutic challenges. For instance, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The 1-phenylcyclopentane-1-sulfonyl chloride molecule represents a promising scaffold for further derivatization, allowing researchers to fine-tune its biological activity. By leveraging computational modeling and high-throughput screening techniques, scientists can rapidly explore analogs of this compound to identify novel lead structures with improved efficacy and reduced side effects.
The synthesis of 1-phenylcyclopentane-1-sulfonyl chloride typically involves multi-step organic transformations, starting from readily available precursors such as cyclopentanone and phenylmagnesium bromide. The introduction of the sulfonyl chloride group is commonly achieved through chlorosulfonation followed by reaction with a suitable base. This synthetic route underscores the compound’s accessibility, making it an attractive choice for both academic and industrial research settings. The ability to efficiently produce this intermediate allows for rapid exploration of its derivatives, facilitating the discovery of new pharmacologically relevant compounds.
In addition to its pharmaceutical applications, 1-phenylcyclopentane-1-sulfonyl chloride has shown potential in material science and agrochemical research. The sulfonyl chloride group can be further functionalized into sulfonamides, sulfonates, or even thiols through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These transformations open doors to a wide array of derivatives with tailored properties, making this compound a versatile building block in synthetic chemistry. The cycloalkyl aromatic system also contributes to its utility in designing molecules with specific electronic and steric requirements, which are critical for interactions with biological targets.
Current research trends indicate that sulfonyl derivatives continue to be a focal point in drug discovery efforts. For example, recent studies have demonstrated the efficacy of sulfonamide-based inhibitors in targeting enzymes involved in cancer metabolism and inflammation pathways. The structural framework of 1-phenylcyclopentane-1-sulfonyl chloride provides a rationale for exploring its derivatives as potential inhibitors or modulators of such pathways. By integrating insights from structure-based drug design and bioinformatics, researchers can prioritize analogs that exhibit optimal binding affinity and selectivity against desired biological targets.
The chemical reactivity of 1-phenylcyclopentane-1-sulfonyl chloride also makes it a valuable intermediate for polymer chemistry applications. Sulfonyl chlorides can undergo polymerization reactions or act as crosslinking agents in the formation of novel polymeric materials. These materials may find applications in coatings, adhesives, or even biodegradable scaffolds for tissue engineering. The ability to modify the phenylcyclopentane core further enhances the versatility of this compound, allowing for the creation of polymers with specific thermal stability or mechanical properties.
In conclusion,1-phenylcyclopentane-1-sulfonyl chloride (CAS No: 2228767-27-7) is a multifaceted compound with significant potential across multiple domains of chemical research. Its utility as a synthetic intermediate for generating biologically active molecules underscores its importance in pharmaceutical development. Furthermore, its structural features offer opportunities for innovation in material science and agrochemical applications. As research continues to uncover new methodologies for functionalizing sulfonyl derivatives,1-phenylcyclopentane-1-sulfonyl chloride is poised to remain a cornerstone compound in synthetic chemistry and drug discovery efforts.
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